molecular formula C14H16ClN B14255645 Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride CAS No. 374114-61-1

Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride

Cat. No.: B14255645
CAS No.: 374114-61-1
M. Wt: 233.73 g/mol
InChI Key: PYSWDNZXZXEQKE-BTQNPOSSSA-M
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Description

Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ring substituted with a methyl group at the 3-position and a phenylethyl group at the 1-position, with a chloride ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or alkyl sulfates. For Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride, the synthetic route involves the reaction of 3-methylpyridine with (1R)-1-phenylethyl chloride under suitable conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired pyridinium salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include pyridinium N-oxides, piperidine derivatives, and various substituted pyridinium salts, depending on the specific reaction and reagents used .

Scientific Research Applications

Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride involves its interaction with biological molecules. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The pyridinium ring can also participate in electron transfer reactions, affecting cellular processes. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium salts such as:

Uniqueness

Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the (1R)-1-phenylethyl group at the 1-position influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

374114-61-1

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

3-methyl-1-[(1R)-1-phenylethyl]pyridin-1-ium;chloride

InChI

InChI=1S/C14H16N.ClH/c1-12-7-6-10-15(11-12)13(2)14-8-4-3-5-9-14;/h3-11,13H,1-2H3;1H/q+1;/p-1/t13-;/m1./s1

InChI Key

PYSWDNZXZXEQKE-BTQNPOSSSA-M

Isomeric SMILES

CC1=C[N+](=CC=C1)[C@H](C)C2=CC=CC=C2.[Cl-]

Canonical SMILES

CC1=C[N+](=CC=C1)C(C)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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